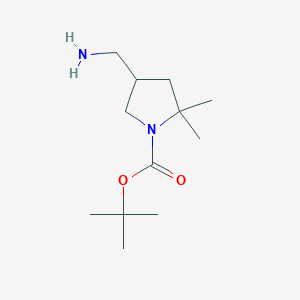

Tert-butyl 4-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl 4-(aminomethyl)benzoate” is a compound that has been used as a reactant in the preparation of benzimidazoles and analogs . It is also used as a semi-flexible linker in PROTAC development for targeted protein degradation .

Synthesis Analysis

While specific synthesis information for “Tert-butyl 4-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate” was not found, “Tert-butyl 4-(aminomethyl)benzoate” can be synthesized from Benzyl 4-(Tert-Butoxycarbonyl)Benzylcarbamate .

Molecular Structure Analysis

The molecular structure of a similar compound, “tert-Butyl 4-(aminomethyl)benzoate”, has a molecular weight of 207.27 .

Applications De Recherche Scientifique

Synthetic Methodologies and Compound Development

A study by Zhao et al. (2017) established a rapid synthetic method for an important intermediate closely related to Tert-butyl 4-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate, which plays a crucial role in the synthesis of biologically active compounds such as osimertinib (AZD9291). This intermediate was synthesized from commercially available precursors through acylation, nucleophilic substitution, and reduction, achieving an 81% total yield over three steps, showcasing the compound's significance in streamlined synthetic routes for pharmaceuticals (Zhao et al., 2017).

Polymer Technology Applications

Hsiao et al. (2000) described the synthesis and properties of ortho-linked polyamides utilizing derivatives originating from 4-tert-butylcatechol, illustrating the application of tert-butyl-based compounds in creating new materials with high thermal stability and solubility in polar solvents. This research highlights the potential of such compounds in the development of advanced polymeric materials with desirable physical properties for various industrial applications (Hsiao, Yang, & Chen, 2000).

Catalysis and Organic Synthesis

Balaban et al. (2004) explored the synthesis of a weak nucleophilic base, demonstrating the influence of sterically hindered groups (like tert-butyl) on the reactivity and selectivity in organic synthesis. This study provides insight into the role of tert-butyl derivatives in modulating chemical reactivity, essential for designing catalysts and reaction intermediates in synthetic organic chemistry (Balaban et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 4-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-9(7-13)6-12(14,4)5/h9H,6-8,13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWYQFNQGIPINW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C(=O)OC(C)(C)C)CN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (3S)-3-[4-[(prop-2-enoylamino)methyl]pyridin-3-yl]oxypyrrolidine-1-carboxylate](/img/structure/B2855032.png)

![N-(3,4-dimethoxyphenethyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2855033.png)

![1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B2855035.png)

![1-Thiaspiro[3.5]nonan-7-one](/img/structure/B2855043.png)

![Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2855046.png)